N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a dichlorophenyl group and a benzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide typically involves the reaction of 2-(cyanomethyl)benzoic acid with 2,6-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)benzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Phenylacetyl)phenyl]benzamide
- N-[2-(2-Phenylacetyl)phenyl]benzamide
Uniqueness
N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
61492-91-9 |
---|---|
Molecular Formula |
C21H14Cl2N2O |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide |
InChI |
InChI=1S/C21H14Cl2N2O/c22-17-10-6-11-18(23)20(17)25(21(26)16-8-2-1-3-9-16)19-12-5-4-7-15(19)13-14-24/h1-12H,13H2 |
InChI Key |
RGLJWQDZRQUITM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2CC#N)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.